4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid
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Overview
Description
4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid is a complex organic compound with a molecular formula of C24H20BrNO6 and a molecular weight of 498.32 g/mol . This compound is characterized by its unique structure, which includes a bromophenyl group, a furochromen ring, and a butanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromen ring, bromination, and subsequent acetylation and amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethyl alcohol: Shares the bromophenyl group but differs in the overall structure and functional groups.
Acetanilide: Contains an amide group but lacks the complex ring structures present in 4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid.
Uniqueness
This compound is unique due to its combination of a bromophenyl group, a furochromen ring, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H20BrNO6 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
4-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C24H20BrNO6/c1-13-16-9-18-19(14-4-6-15(25)7-5-14)12-31-20(18)11-21(16)32-24(30)17(13)10-22(27)26-8-2-3-23(28)29/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
WFPMGCHGHZPQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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